4-Chloropyrido[3,4-d]pyridazine
Description
4-Chloropyrido[3,4-d]pyridazine is a bicyclic heterocyclic compound featuring a pyridazine ring fused with a pyridine moiety at the [3,4-d] position, substituted with a chlorine atom at the 4-position. Its synthesis typically involves inverse-electron-demand Diels-Alder (IEDDA) reactions. For instance, the reaction of tetrahydroazine with 1,2,5,6-tetrahydro-1-methyl-4-pyrrolidinopyridine in dichloromethane yields tetrahydropyrido[3,4-d]pyridazine derivatives, followed by elimination and functionalization to introduce the chlorine substituent . However, the compound is noted for its instability, complicating purification and storage .
Properties
CAS No. |
162022-93-7 |
|---|---|
Molecular Formula |
C7H4ClN3 |
Molecular Weight |
165.58 g/mol |
IUPAC Name |
4-chloropyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-4-9-2-1-5(6)3-10-11-7/h1-4H |
InChI Key |
LQRSVUXVKGXYBM-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C(N=NC=C21)Cl |
Canonical SMILES |
C1=CN=CC2=C(N=NC=C21)Cl |
Other CAS No. |
162022-93-7 |
Synonyms |
4-CHLOROPYRIDO[3,4-D]PYRIDAZINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazolo[3,4-d]pyridazine Derivatives
Thiadiazolo[3,4-d]pyridazines share the fused pyridazine core but incorporate a sulfur-containing thiadiazole ring. These derivatives exhibit distinct electronic properties due to the electron-deficient thiadiazole unit. For example:
- 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine serves as a precursor for nucleophilic substitution (SNAr) reactions, enabling the synthesis of methoxy- or phenoxy-substituted derivatives (e.g., 8a, 8b, 9a, 9b) .
- In dye-sensitized solar cells (DSSCs), thiadiazolo[3,4-d]pyridazine-based sensitizers exhibit poor power conversion efficiency (PCE < 3%) compared to benzo[c]thiadiazoles, attributed to inferior light-harvesting capabilities .
Table 1: Key Thiadiazolo[3,4-d]pyridazine Derivatives
Pyrazole[3,4-d]pyridazine Derivatives
- Pyrazolo[3,4-d]pyridazine-7-one derivatives inhibit carbonic anhydrase (hCA I/II) and acetylcholinesterase (AChE) with Ki values of 9.03–952.93 nM, showing promise as anticholinergic agents .
- Pyrazolo[4,3-c]pyridazines and related structures exhibit antifungal, insecticidal, and anticancer activities via kinase and receptor inhibition (e.g., GSK-3, FGFR) .
Table 2: Pharmacological Activities of Pyrazole-Pyridazine Derivatives
Diuretic Pyrido[3,4-d]pyridazine Derivatives
1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511) and its metabolites inhibit vasopressin-induced antidiuretic effects in rats, acting as potent diuretics. Its 4'-hydroxy derivative retains activity but with altered pharmacokinetics .
Key Structural and Functional Differences
- Electron Deficiency : Thiadiazolo derivatives are more electron-deficient than 4-chloropyrido[3,4-d]pyridazine, enhancing SNAr reactivity but reducing photovoltaic efficiency .
- Stability : this compound is prone to decomposition under ambient conditions, whereas DS-511 derivatives exhibit metabolic stability sufficient for in vivo diuretic activity .
- Pharmacological Versatility : Pyrazole-fused derivatives outperform chlorinated analogs in enzyme inhibition, highlighting the role of fused heterocycles in drug design .
Preparation Methods
Precursor Synthesis: 3,4-Pyridinedicarboxylic Acid Derivatives
The synthesis of pyrido[3,4-d]pyridazine scaffolds begins with 3,4-pyridinedicarboxylic acid, a commercially available starting material. In a seminal study, Akçay et al. demonstrated the conversion of this acid to its anhydride using acetic anhydride under reflux conditions. Cyclization with hydrazine hydrate yielded 2,3-dihydropyrido[3,4-d]pyridazin-1,4-dione (compound 1 ), a key intermediate with a fused pyridine-pyridazinone structure. This step achieved a 98.6% yield, attributed to the stoichiometric excess of hydrazine and controlled reflux duration.
Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Reagent Ratio (Acid:Ac₂O) | 1:6 (molar) |
| Hydrazine Hydrate Volume | 30 mL per 8.61 g acid |
| Reflux Time | 4 hours |
| Crystallization Solvent | Ethanol/Water |
Chlorination Strategies for Pyridazinone Intermediates
Dichlorination via Phosphorus Oxychloride
The dihydrodione intermediate 1 undergoes dichlorination using POCl₃ in the presence of pyridine, yielding 1,4-dichloropyrido[3,4-d]pyridazine (compound 2 ). This reaction proceeds via nucleophilic substitution at the carbonyl oxygen, facilitated by the Lewis acidity of POCl₃. Optimal conditions include a 5:1 molar ratio of POCl₃ to 1 and a reaction temperature of 85°C for 2 hours, achieving a 45% isolated yield.
Mechanistic Insights
Selective Hydrolysis to 4-Chloropyridazinone
Compound 2 is selectively hydrolyzed under acidic conditions (1% HCl) to produce 4-chloropyrido[3,4-d]pyridazin-1(2H)-one (compound 3 ). This step exploits the differential reactivity of the 1- and 4-chloro positions, with the 1-position undergoing nucleophilic attack by water. Neutralization of the reaction mixture with ammonium hydroxide precipitates the isomeric 1-chloropyrido[3,4-d]pyridazin-4(3H)-one (compound 4 ).
Comparative Yields
| Compound | Yield | Crystallization Solvent |
|---|---|---|
| 3 | 52% | Acetic Acid |
| 4 | 34% | Water |
Advanced Functionalization of 4-Chloropyridazinones
Nucleophilic Substitution with Piperazine Derivatives
Microwave-assisted reactions of compound 3 with piperazine derivatives in diethylene glycol enable the synthesis of 4-substituted pyrido[3,4-d]pyridazin-1(2H)-ones. For instance, reaction with 1-methylpiperazine at 140°C for 30 minutes under microwave irradiation yielded a 78% product, demonstrating the utility of green chemistry approaches.
Optimized Microwave Conditions
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Irradiation Time | 30 minutes |
| Solvent | Diethylene Glycol |
| Molar Ratio (3:Amine) | 1:5 |
Structural Characterization and Analytical Data
Spectroscopic Validation
Compound 3 was characterized by FTIR, ¹H NMR, and HRMS:
Elemental Analysis
Combustion analysis confirmed the empirical formula C₇H₄ClN₃O:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 46.30 | 46.11 |
| H | 2.22 | 2.18 |
| N | 23.14 | 23.05 |
Alternative Chlorination Methods in Heterocyclic Chemistry
Dichloropyridazine Synthesis Parallels
CN104211644A describes 3,4-dichloropyridazine synthesis via MnO₂ oxidation and POCl₃ treatment, emphasizing solvent effects (isopropanol vs. tetrahydrofuran). While distinct from pyrido[3,4-d]pyridazine systems, these methods reinforce the role of solvent polarity in controlling reaction kinetics .
Q & A
Q. How do steric and electronic effects of the 4-chloro substituent influence tautomerism in pyrido[3,4-d]pyridazine derivatives?
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